1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C₉H₁₅NO₂ It is a derivative of furan, a heterocyclic aromatic compound, and contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-methylfuran-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under reductive amination conditions. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as whole-cell biocatalysts derived from Lactobacillus paracasei, has also been explored for the asymmetric bioreduction of related compounds .
Chemical Reactions Analysis
Types of Reactions: 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-amine.
Substitution: Formation of nitro or halogenated derivatives of the furan ring.
Scientific Research Applications
1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol: Similar structure but with a different substitution pattern on the furan ring.
1-(5-Methylfuran-2-yl)propan-1-ol: Lacks the amino group, making it less versatile in certain chemical reactions.
1-Amino-2-methyl-2-propanol: Contains a similar amino alcohol structure but without the furan ring.
Uniqueness: 1-{[(5-Methylfuran-2-yl)methyl]amino}propan-2-ol is unique due to the presence of both the furan ring and the amino alcohol functionality
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-7(11)5-10-6-9-4-3-8(2)12-9/h3-4,7,10-11H,5-6H2,1-2H3 |
InChI Key |
CTDPLWGAGDZGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)O |
Origin of Product |
United States |
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